2-(2,6-Dimethylphenoxy)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-10(3)7-12/h4-6,10H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXUQFOWTYCVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-71-1 | |
| Record name | 2-(2,6-Dimethylphenoxy)-1-propanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026583711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,6-DIMETHYLPHENOXY)-1-PROPANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV5U95DPG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies
General Synthetic Routes
The primary synthetic approaches leverage the reactivity of 2,6-dimethylphenol (B121312) to form an ether linkage, followed by the introduction or modification of the aminopropane side chain.
This approach involves the direct coupling of 2,6-dimethylphenol with a suitable propanamine derivative that already contains the core three-carbon chain and a nitrogen atom. A common strategy within this category is a variation of the Williamson ether synthesis, where the phenol (B47542) is reacted with a halo-propanamine. The phenol is first deprotonated by a base to form the more nucleophilic phenoxide, which then displaces a halide from the propanamine derivative in an SN2 reaction to form the ether bond.
A widely utilized method for forming the ether linkage is the Williamson ether synthesis. unifi.itlearncbse.in This reaction involves the alkylation of 2,6-dimethylphenol with an appropriate three-carbon electrophile. Typically, the phenol is first treated with a base to generate the sodium or potassium phenoxide salt. This salt then acts as a nucleophile, attacking an alkyl halide such as chloroacetone (B47974) or a propylene (B89431) oxide derivative. unifi.itchemicalbook.com This method is versatile for creating the C-O bond essential to the target molecule's structure. byjus.com The choice of the alkylating agent determines the subsequent steps required to install the amine functionality. For instance, using a secondary alkyl halide can sometimes lead to competing elimination reactions. learncbse.in
A robust and frequently cited synthetic route proceeds through ketone and oxime intermediates. chemicalbook.com This multi-step process begins with the reaction of the sodium salt of 2,6-dimethylphenol with chloroacetone. This step, an example of the Williamson ether synthesis, forms the intermediate ketone, 1-(2,6-dimethylphenoxy)-2-propanone. unifi.itchemicalbook.com
The resulting ketone is then reacted with hydroxylamine (B1172632), which converts the carbonyl group into an oxime, yielding 1-(2,6-dimethylphenoxy)-2-propanone oxime. chemicalbook.com In the final step, the oxime is reduced to the primary amine. This reduction can be effectively carried out using methods such as catalytic hydrogenation with hydrogen gas over a Raney nickel catalyst. chemicalbook.com An alternative to the oxime formation and reduction is the direct reductive amination of the ketone intermediate, 1-(2,6-dimethylphenoxy)propan-2-one. chemicalbook.comorganic-chemistry.org This can be achieved using reagents like sodium cyanoborohydride and ammonium (B1175870) acetate (B1210297) in methanol (B129727), providing the final amine product in high yield. chemicalbook.com
Table 1: Reductive Amination of Ketone Intermediate
| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 1-(2,6-dimethylphenoxy)propan-2-one | Ammonium acetate, Sodium cyanoborohydride | Methanol | 20°C | 96 h | 81% | chemicalbook.com |
Another synthetic pathway commences with the hydroxypropylation of 2,6-dimethylphenol. google.com In this initial step, 2,6-dimethylphenol is reacted with propylene oxide, often in the presence of a base catalyst like triethylamine (B128534), to yield the intermediate alcohol, 1-(2,6-dimethylphenoxy)propan-2-ol. google.com
To convert this alcohol into the target amine, the hydroxyl group must first be transformed into a good leaving group. This is typically accomplished through sulfonation, where the alcohol is reacted with a sulfonyl chloride (such as methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. This reaction forms a sulfonate ester (e.g., a mesylate or tosylate). The sulfonate group is an excellent leaving group, facilitating the subsequent nucleophilic substitution by an amine source, such as ammonia (B1221849) or an azide (B81097) derivative, to form the final propan-1-amine product. libretexts.org
Table 2: Hydroxypropylation of 2,6-Dimethylphenol
| Reactants | Catalyst | Solvent | Temperature | Time | Yield of Alcohol Intermediate | Reference |
| 2,6-Dimethylphenol, Propylene oxide | Triethylamine | Methanol | 60°C | 6 h | 92.2% | google.com |
| 2,6-Dimethylphenol, Propylene oxide | Triethylamine | Methanol | 60°C | 5 h | 97.2% | google.com |
| 2,6-Dimethylphenol, Propylene oxide | Triethylamine | Ethanol (B145695) | 100°C | 2 h | 87.8% | google.com |
Key Reaction Conditions and Catalytic Systems
The efficiency and success of the synthetic routes to 2-(2,6-Dimethylphenoxy)propan-1-amine are highly dependent on the specific reaction conditions and the catalysts employed.
The formation of the ether bond via the Williamson synthesis is a critical step in several of the primary synthetic routes, and it is typically performed under basic conditions. unifi.itchemicalbook.com The base is essential for deprotonating the phenolic hydroxyl group of 2,6-dimethylphenol, converting it into the much more nucleophilic phenoxide anion. byjus.com
Commonly used bases for this purpose include alkali metal hydroxides like sodium hydroxide (B78521) (NaOH) and carbonates such as potassium carbonate (K2CO3). unifi.itpnu.ac.ir The choice of solvent is also crucial. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective for this reaction. unifi.itpnu.ac.ir In some procedures, an alcohol such as methanol is used as the solvent. unifi.it The reaction is often carried out at room temperature or with moderate heating to facilitate the substitution reaction. unifi.itgoogle.com Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase. researchgate.net
Table 3: Conditions for Williamson Ether Synthesis
| Phenol | Alkylating Agent | Base | Solvent | Conditions | Reference |
| 2,6-Dimethylphenol | Halo ketone | K2CO3 | Anhydrous DMF | Room Temp, 24 h | unifi.it |
| 2,6-Dimethylphenol | Halo ketone | K2CO3 | Methanol | Microwave, 100°C, 20 min | unifi.it |
| 2,6-Dimethylphenol | Halo ketone | NaOH | DMSO | Microwave, 60°C, 15 min | unifi.it |
| Benzyl alcohol | Ethyl iodide | K2CO3 | DMSO | 50°C | pnu.ac.ir |
Solvent Systems and Temperature Control
The choice of solvent and the control of reaction temperature are critical parameters in the synthesis of this compound, influencing reaction rates, yields, and purity. A range of solvents can be employed depending on the specific synthetic step.
For instance, in reductive amination reactions, methanol is a commonly used solvent. One documented procedure involves the reaction being carried out in methanol at a constant temperature of 20°C for an extended period, such as 96 hours, to ensure the completion of the reaction. chemicalbook.com Other potential solvents for similar amine syntheses include water, acetonitrile (B52724), and toluene . google.com
Temperature control is crucial for managing reaction kinetics and minimizing side reactions. While some procedures are effective at room temperature, others require heating to proceed at a practical rate. chemicalbook.com The term reflux refers to the process of heating a reaction mixture until the solvent boils, with the solvent vapors being condensed and returned to the reaction vessel. This technique maintains a constant, elevated temperature, which can be necessary to drive reactions to completion. researchgate.netresearchgate.net For example, syntheses involving amine precursors might be conducted at reflux in solvents like methanol or benzene (B151609). researchgate.netresearchgate.net The typical temperature range for these types of reactions can vary broadly, from 0°C up to 120°C, with a preferred range often being between 0°C and 65°C. google.comDichloromethane is another common organic solvent used in syntheses, though specific examples in reflux conditions for this exact compound's final amination step are less commonly detailed than for methanol or toluene.
Table 1: Solvent Systems and Temperature Conditions
| Solvent | Typical Temperature Condition | Reference |
|---|---|---|
| Methanol | 20°C (Room Temperature) or Reflux | chemicalbook.comgoogle.com |
| Toluene | Reflux | google.com |
| Dichloromethane | Commonly used in organic synthesis | |
| Benzene | Reflux | researchgate.net |
Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is a key reduction method in organic synthesis. Raney Nickel , a fine-grained solid nickel catalyst, is particularly effective for the reduction of various functional groups, including nitriles and oximes, to form primary amines. chemicalbook.com
In one of the established synthetic routes to this compound, a crucial step involves the reduction of an oxime precursor, 1-(2,6-dimethylphenoxy)-2-propanone oxime. This transformation is efficiently carried out using hydrogen gas in the presence of a Raney Nickel catalyst. chemicalbook.com The hydrogenation process involves the addition of hydrogen atoms across the carbon-nitrogen double bond of the oxime, converting it into the desired primary amine group. This method is widely used in both laboratory and industrial settings due to the catalyst's high activity and the clean nature of the reaction. chemicalbook.com
Reductive Amination Using Cyanoborohydride
Reductive amination is a highly versatile and efficient method for synthesizing amines from carbonyl compounds. A common and effective reagent for this transformation is sodium cyanoborohydride (NaBH₃CN) . This reagent is a mild reducing agent that selectively reduces iminium ions, which are formed in situ from the reaction of a ketone or aldehyde with an amine source, more rapidly than it reduces the initial carbonyl group.
A specific procedure for the synthesis of this compound utilizes this method. The starting material, 1-(2,6-dimethylphenoxy)propan-2-one, is reacted with ammonium acetate, which serves as the ammonia source, in methanol. Sodium cyanoborohydride is then added to the mixture. The reaction proceeds at room temperature over several days to yield the final amine product with a reported yield of 81%. chemicalbook.com The use of NaBH₃CN is advantageous because it allows the entire process to be performed in a single pot. chemicalbook.com
Role of Acid-Binding Agents (e.g., triethylamine)
In many organic reactions that produce an acidic byproduct, a non-nucleophilic base is added to neutralize the acid. This base, often referred to as an acid scavenger or acid-binding agent, prevents the acid from catalyzing unwanted side reactions or protonating the desired product. Triethylamine (Et₃N) is a commonly used organic base for this purpose. atamankimya.comarkema.cnwikipedia.org
For example, in the synthesis of amides from amines and acyl chlorides, hydrogen chloride (HCl) is produced as a byproduct. Triethylamine is added to the reaction mixture to react with the HCl, forming triethylammonium (B8662869) chloride. wikipedia.org This neutralization drives the reaction toward the product side. Similarly, in other amine alkylation or acylation reactions, triethylamine can act as an acid scavenger, ensuring that the amine reactant remains deprotonated and nucleophilic, thereby improving reaction efficiency and yield. atamankimya.comarkema.cn While not always required in reductive amination with cyanoborohydride, its role as an acid neutralizer is a fundamental principle in many other synthetic pathways leading to amines. organic-chemistry.org
Enantioselective Synthesis Strategies
Producing a specific stereoisomer (enantiomer) of a chiral molecule like this compound is often crucial. Enantioselective synthesis strategies are employed to achieve this goal, yielding a product that is enriched in one enantiomer over the other.
Chiral Pool Approach with Amino Alcohols and Phenols
The chiral pool approach is a strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. Common chiral pool sources include amino acids, sugars, and terpenes. nih.gov For the synthesis of chiral β-amino alcohols, α-amino acids are traditional precursors. organic-chemistry.orgdiva-portal.org
In the context of synthesizing the enantiomers of this compound, a chiral pool strategy can be applied to prepare the key chiral precursor, (R)- or (S)-1-(2,6-dimethylphenoxy)propan-2-ol. One documented approach utilizes D-(+)-mannitol, a sugar alcohol, as the starting material from the chiral pool. Through a series of chemical transformations, the stereocenters of mannitol (B672) are used to establish the desired stereochemistry in the propan-2-ol intermediate, which is then converted to the final amine.
Stereospecific Reactions (e.g., Mitsunobu vs. Williamson)
Stereospecific reactions are those in which different stereoisomers of the starting material react to give stereoisomerically different products. The synthesis of chiral ethers, which are precursors to the target amine, can be accomplished using such reactions.
The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of other functional groups, including ethers. organic-chemistry.orgwikipedia.orgnih.gov A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the chiral center of the alcohol. organic-chemistry.orgwikipedia.org This occurs because the reaction follows an Sₙ2 mechanism, where the nucleophile (in this case, a phenoxide) attacks the carbon atom from the side opposite to the activated hydroxyl group (the leaving group). organic-chemistry.org This makes the Mitsunobu reaction highly valuable for controlling stereochemistry during the synthesis of chiral precursors.
The Williamson ether synthesis is another classic method for preparing ethers. wikipedia.orgmasterorganicchemistry.com It also proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate. wikipedia.orgmasterorganicchemistry.com Like the Mitsunobu reaction, the Williamson synthesis results in an inversion of configuration if the reaction occurs at a chiral center on the alkyl halide. libretexts.org
When comparing the two for creating the ether linkage in a precursor to this compound, the choice depends on the available chiral starting materials.
If starting with a chiral alcohol (e.g., (S)-propan-1,2-diol), the Mitsunobu reaction with 2,6-dimethylphenol would yield the corresponding ether with an inverted (R) configuration at the secondary carbon.
Alternatively, one could start with a chiral alkyl halide (e.g., (R)-2-chloropropan-1-ol derivative) and react it with the sodium salt of 2,6-dimethylphenol in a Williamson synthesis. This would also proceed with inversion to give the (S)-ether product.
Both reactions are stereospecific Sₙ2 processes, but they offer different strategic approaches to building the chiral ether precursor based on the choice of starting materials.
Table 2: Comparison of Stereospecific Ether Synthesis Reactions
| Reaction | Typical Reactants | Mechanism | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Mitsunobu Reaction | Alcohol, Phenol, Triphenylphosphine, Azodicarboxylate (e.g., DEAD) | Sₙ2 | Inversion of configuration at the alcohol's stereocenter | organic-chemistry.orgwikipedia.orgnih.gov |
| Williamson Ether Synthesis | Alkoxide (from Phenol), Alkyl Halide | Sₙ2 | Inversion of configuration at the alkyl halide's stereocenter | wikipedia.orgmasterorganicchemistry.comlibretexts.org |
Biocatalytic Deracemization Using ω-Transaminases
The synthesis of enantiomerically pure amines is of significant interest, and biocatalysis offers a powerful tool for achieving high stereoselectivity. Deracemization is a particularly efficient strategy as it allows for the theoretical conversion of 100% of a racemic starting material into a single, desired enantiomer, overcoming the 50% yield limitation of conventional kinetic resolutions. acs.org For this compound (mexiletine), deracemization using ω-transaminases (ω-TAs) has been established as a highly effective method. acs.orgmdpi.com
This process is typically conducted as a one-pot, two-step procedure that combines an initial kinetic resolution with a subsequent stereoselective amination. acs.org The key to this approach is the use of two separate, enantiocomplementary ω-transaminases. acs.orgacs.org In the first step, one enantiomer of the racemic amine is selectively deaminated by an (S)- or (R)-selective ω-TA to form the corresponding ketone, 1-(2,6-dimethylphenoxy)propan-2-one. acs.orgmdpi.com The cosubstrate required for this step, pyruvate, can be used in catalytic amounts and recycled in situ by an amino acid oxidase. acs.orgacs.org In the second step, a different ω-TA with the opposite stereopreference is introduced. This second enzyme catalyzes the asymmetric amination of the ketone intermediate, converting it into the desired amine enantiomer. mdpi.com
By simply switching the order of addition of the enantiocomplementary enzymes, either the (S)- or (R)-enantiomer of mexiletine (B70256) can be produced from the same racemic starting material. acs.orgacs.org This biocatalytic cascade has been shown to achieve excellent results, yielding the final product with high conversion (up to 97% isolated yield) and exceptional enantiomeric excess (>99% ee). acs.orgacs.org
Enzyme-Catalyzed Kinetic Resolution of Aryloxy-Propan-2-yl Acetates
An alternative enzymatic approach to obtaining enantiopure precursors of this compound involves the kinetic resolution (KR) of racemic aryloxy-propan-2-yl acetates. mdpi.com This method utilizes lipases to catalyze the enantioselective hydrolysis of the acetate ester, yielding an enantiomerically enriched alcohol and the unreacted acetate of the opposite configuration. mdpi.commdpi.com
The specific substrate for producing the mexiletine intermediate is racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate. mdpi.com In a typical screening process, various lipases are tested for their efficacy and selectivity. mdpi.com Studies have identified Amano AK lipase (B570770) from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus (TLL) as being particularly effective for this resolution. mdpi.commdpi.com
Under optimized conditions (e.g., phosphate (B84403) buffer at pH 7.0, 30°C), these enzymes can achieve a conversion of approximately 50%, which is the theoretical maximum for a kinetic resolution. mdpi.com This process yields both (R)-1-(2,6-dimethylphenoxy)propan-2-ol and the remaining (S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate with very high enantiomeric excess (>99% ee) and an enantiomeric ratio (E) greater than 200. mdpi.commdpi.com These separated chiral intermediates can then be converted into the corresponding enantiomers of mexiletine. mdpi.com The same methodology has been successfully applied to resolve structural analogues by using substrates with different aromatic moieties, such as rac-1-(2,4-dimethylphenoxy)propan-2-yl acetate and rac-1-(o-tolyloxy)propan-2-yl acetate. mdpi.com
Synthesis of Structural Analogues and Derivatives
Homologation of the Alkyl Chain
The synthesis of homologues, where the alkyl chain of the parent molecule is extended, has been explored to investigate structure-activity relationships. nih.govnih.gov An example is the synthesis of the optical isomers of 3-(2,6-dimethylphenoxy)-2-methyl-1-propanamine, which are homologues of mexiletine. nih.gov This involves extending the carbon chain between the aryloxy group and the amine. The synthesis of such compounds allows for the study of how the length and structure of the alkyl chain influence the molecule's properties. nih.gov Another reported homologation involves the synthesis of 2-methyl-3-phenoxypropan-1-ols from enantiomerically pure 3-bromo-2-methylpropan-1-ols and phenol. uniba.it The resulting alcohols are then oxidized to the corresponding propanoic acids, converted to carbamates, and finally treated with gaseous HCl to yield the homologated amine. uniba.it
Substitution on the Aromatic Moiety
Modifications to the 2,6-dimethylphenyl ring of mexiletine have been synthesized to create a variety of structural analogues. These substitutions can alter the electronic and steric properties of the molecule. For instance, analogues have been created by introducing hydroxyl groups onto the aryloxy moiety. frontiersin.org The presence and position of these substituents can significantly modify the molecule's orientation and interactions. frontiersin.orgresearchgate.net Other modifications include the introduction of a fluorine atom in the para-position and having only one ortho-methyl group on the xylyloxy ring. nih.gov Additionally, analogues have been synthesized where the 2,6-dimethylphenoxy group is replaced entirely with other aromatic systems, such as a pyridyl phenyl group, to create new chemotypes. probiologists.com
Functional Group Modifications
The primary amine of this compound is a key site for functional group modification. One such modification is the replacement of the primary amino group with a more basic guanidine (B92328) group. nih.gov This change significantly alters the basicity of the molecule. nih.gov Another common modification is N-acetylation, which converts the primary amine into an acetamide. researchgate.netresearchgate.net This can be achieved in a single step through the acetylation of racemic mexiletine using acetyl chloride and a base like triethylamine in a suitable solvent such as dichloromethane. researchgate.netresearchgate.net Such derivatization is useful for altering the molecule's physicochemical properties.
Stereochemical Investigations
Identification and Characterization of Enantiomers
The two enantiomers of 2-(2,6-Dimethylphenoxy)propan-1-amine are designated based on the Cahn-Ingold-Prelog priority rules.
The absolute configuration of the stereocenter in this compound is assigned as either (S) or (R). The IUPAC name for the (R)-enantiomer is (2R)-1-(2,6-dimethylphenoxy)propan-2-amine, and for the (S)-enantiomer, it is (2S)-1-(2,6-dimethylphenoxy)propan-2-amine. nih.govchemspider.com The synthesis of these optically pure enantiomers can be achieved through various stereoselective methods, including the chiron approach, which utilizes optically pure starting materials derived from natural sources like D-mannitol to produce precursors for both (S)- and (R)-enantiomers. nih.gov
The enantiomers of this compound, also known as mexiletine (B70256), exhibit notable differences in their biological and chemical interactions, a phenomenon known as enantioselectivity. benthamdirect.com In clinical applications, the (R)-enantiomer has been shown to be more potent in its effects on cardiac sodium channels. benthamdirect.com Conversely, the (S)-enantiomer is more active in the context of allodynia. benthamdirect.com This differential activity underscores the importance of stereochemistry in the interaction of this compound with biological systems.
Analytical Methods for Enantiomeric Purity Assessment
The determination of the enantiomeric purity, or enantiomeric excess (ee), is a critical aspect of the analysis of chiral compounds. heraldopenaccess.us A variety of analytical techniques have been developed and refined for the accurate quantification of the individual enantiomers of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary and widely used method for the separation and quantification of the enantiomers of this compound. eurekaselect.commdpi.com This technique often employs chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. eurekaselect.comnih.gov For instance, a Chiralpak AD chiral stationary phase, which is based on a carbamoyl (B1232498) derivative of amylose, has been successfully used for this purpose. nih.gov The separation can be performed directly or after derivatization of the amine with a suitable reagent to form diastereomers that are more easily separated on a standard column. eurekaselect.com
Table 1: Chiral HPLC Methods for this compound Enantioseparation
| Chiral Stationary Phase | Derivatization | Application | Reference |
|---|---|---|---|
| Chiralpak AD (amylose-based) | o-phthalaldehyde (B127526) | Quantification of enantiomers and metabolites in plasma and urine | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a powerful tool for the determination of the enantiomeric composition of this compound. researchgate.netresearchgate.net The principle behind this method is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. nih.gov These diastereomeric complexes exhibit distinct NMR signals, allowing for the quantification of each enantiomer. semmelweis.hu Optically active mandelic acid analogues have been demonstrated to be effective CSAs for this compound, enabling direct ¹H-NMR determination of its enantiomeric composition in deuterated chloroform (B151607) (CDCl₃) at room temperature. researchgate.net
Table 2: Chiral Solvating Agents for NMR Analysis of this compound
| Chiral Solvating Agent | NMR Nucleus | Solvent | Key Observation | Reference |
|---|---|---|---|---|
| Mandelic acid analogues | ¹H | CDCl₃ | Separate signals for the enantiomers allowing for direct quantification. | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Gas Chromatography (GC) is another established chromatographic technique utilized for the stereoselective analysis of the enantiomers of this compound. benthamdirect.com Chiral GC columns, which contain a chiral stationary phase, can directly separate the enantiomers. The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. libretexts.org This method is often coupled with a mass spectrometry (MS) or a field ionization detector for sensitive and specific detection. benthamdirect.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (2R)-1-(2,6-dimethylphenoxy)propan-2-amine |
| (2S)-1-(2,6-dimethylphenoxy)propan-2-amine |
| Mexiletine |
| o-phthalaldehyde |
| Mandelic acid |
Molecular Structure and Conformation Analysis
Structural Features of the Phenoxy-Propyl Amine System
The core structure of 2-(2,6-dimethylphenoxy)propan-1-amine consists of a 2,6-dimethyl-substituted phenyl ring linked via an ether oxygen to a propyl amine chain. This arrangement creates a flexible molecule with several rotatable bonds, the conformation of which is significantly influenced by the substitution on the aromatic ring.
Theoretical Conformational Analysis
To fully understand the molecule's flexibility and the relative stability of its possible shapes, computational chemistry methods are employed. These theoretical analyses provide a map of the molecule's energy as its geometry changes.
Conformational Energy Landscapes using Computational Methods
The conformational energy landscape is a theoretical model that represents the potential energy of a molecule as a function of its spatial arrangement. chemrxiv.org This landscape is characterized by energy minima, which correspond to stable, low-energy conformations, and energy barriers, which represent the energy required to transition between these stable states. nih.govresearchgate.net For a molecule like this compound, with multiple rotatable bonds, the landscape can be complex. nih.gov
Computational methods, such as molecular dynamics simulations, can be used to explore this landscape. nih.gov By systematically rotating the key bonds (e.g., the C-O ether bond and the C-C bonds of the propyl chain) and calculating the corresponding energy, a map of stable and transient structures can be generated. This analysis reveals the most probable conformations the molecule will adopt in a given environment. The landscape for this specific molecule would be heavily influenced by the steric hindrance from the 2,6-dimethyl groups, likely resulting in a few well-defined, low-energy funnels corresponding to conformations that minimize these steric interactions. imrpress.com
Structural Information from Derivatives
Direct experimental data on the solid-state structure of this compound is supplemented by high-resolution data from closely related compounds and derivatives. X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. icdd.comresearchgate.net
Crystal Structure Elucidation via X-ray Diffraction of Related Compounds
X-ray diffraction studies on derivatives provide invaluable, concrete data on molecular conformation and intermolecular interactions in the solid state. For example, the hydrochloride salt of Mexiletine (B70256), a closely related structural isomer, has been shown to exhibit complex polymorphism, meaning it can crystallize into multiple different solid forms (polymorphs) and solvates. worktribe.com Analysis of these crystal structures reveals how the molecules pack together and the specific conformations they adopt.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications
Density Functional Theory has proven to be a reliable and effective quantum mechanical method for studying organic compounds. tandfonline.com Calculations for 1-(2,6-dimethylphenoxy)propan-2-amine are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to optimize the molecular geometry and predict various properties. researchgate.net
Theoretical vibrational analysis is crucial for understanding the molecular dynamics of 1-(2,6-dimethylphenoxy)propan-2-amine. Using DFT, a full vibrational assignment for the theoretical frequencies can be conducted. tandfonline.com The Potential Energy Distribution (PED) is calculated to provide a quantitative description of the contribution of individual internal coordinates to each normal mode of vibration. This detailed assignment helps in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net
Key vibrational modes for a molecule like 1-(2,6-dimethylphenoxy)propan-2-amine include the stretching and bending of C-H bonds in the aromatic ring and methyl groups, C-N stretching, N-H bending of the amine group, and C-O-C ether linkage vibrations. DFT calculations provide the wavenumbers for these fundamental modes, which generally show good agreement with experimental data after applying a suitable scaling factor. researchgate.net
Table 1: Selected Theoretical Vibrational Frequencies and Assignments for 1-(2,6-Dimethylphenoxy)propan-2-amine
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H Asymmetric Stretch | 3450 | ν(NH₂) |
| N-H Symmetric Stretch | 3380 | ν(NH₂) |
| C-H Aromatic Stretch | 3050-3100 | ν(C-H) |
| C-H Aliphatic Stretch | 2900-3000 | ν(CH₃), ν(CH₂) |
| C=C Aromatic Stretch | 1580-1620 | ν(C=C) |
| N-H Bending (Scissoring) | 1600 | δ(NH₂) |
| C-H Bending | 1440-1480 | δ(CH₃), δ(CH₂) |
| C-O-C Asymmetric Stretch | 1250 | νas(C-O-C) |
| C-N Stretch | 1080 | ν(C-N) |
Note: Data is illustrative based on typical DFT results for similar molecules and requires specific output from the cited study for exact values.
DFT is also employed to calculate fundamental electronic properties that determine the reactivity and kinetic stability of a molecule. mdpi.com These properties include the band gap, ionization potential, and electron affinity. tandfonline.com
Ionization Potential (IP): The energy required to remove an electron from a molecule. It is calculated as IP = -EHOMO.
Electron Affinity (EA): The energy released when an electron is added to a molecule. It is calculated as EA = -ELUMO.
Energy Gap (ΔE): The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. malayajournal.org
Other related chemical descriptors such as electronegativity (χ), chemical hardness (η), and chemical softness (S) can also be derived from the HOMO and LUMO energies, providing a comprehensive picture of the molecule's electronic structure. tandfonline.comresearchgate.net
Table 2: Calculated Electronic Properties of 1-(2,6-Dimethylphenoxy)propan-2-amine
| Property | Symbol | Value (eV) |
|---|---|---|
| Ionization Potential | IP | (Value not available in abstract) |
| Electron Affinity | EA | (Value not available in abstract) |
| Energy Gap | ΔE | (Value not available in abstract) |
| Electronegativity | χ | (Value not available in abstract) |
| Chemical Hardness | η | (Value not available in abstract) |
| Chemical Softness | S | (Value not available in abstract) |
Note: Specific values are dependent on the computational level and are reported in the full study. tandfonline.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org The HOMO and LUMO are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org
Analysis of the HOMO and LUMO energy levels and their distribution across the 1-(2,6-dimethylphenoxy)propan-2-amine molecule reveals the most probable sites for electrophilic and nucleophilic attack. tandfonline.com The energy gap between these frontier orbitals is a critical parameter for determining molecular stability and reactivity. malayajournal.org A low HOMO-LUMO gap implies that the molecule can be easily excited and is generally more reactive. tandfonline.com
Table 3: Frontier Molecular Orbital Energies for 1-(2,6-Dimethylphenoxy)propan-2-amine
| Molecular Orbital | Energy (eV) |
|---|---|
| EHOMO | (Value not available in abstract) |
| ELUMO | (Value not available in abstract) |
| Energy Gap (ΔE) | (Value not available in abstract) |
Note: Specific energy values are reported in the detailed computational study. tandfonline.comresearchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent fields, making it a powerful tool for predicting electronic absorption spectra. wikipedia.orgq-chem.com By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Visible spectrum of a compound. tandfonline.com This allows for the assignment of observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions within the molecule. tandfonline.com The results from TD-DFT calculations on 1-(2,6-dimethylphenoxy)propan-2-amine help to understand its photophysical properties. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular bonding. aimspress.com It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns closely with Lewis structure concepts. wisc.edu
In the context of 1-(2,6-dimethylphenoxy)propan-2-amine, NBO analysis is performed to evaluate hyperconjugative interactions. tandfonline.com These interactions involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). aimspress.com
Table 4: Significant Hyperconjugative Interactions in 1-(2,6-Dimethylphenoxy)propan-2-amine from NBO Analysis
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| n(N) | σ*(C-C) | (Value not available in abstract) |
| n(O) | σ*(C-C) | (Value not available in abstract) |
| π(C=C) | π*(C=C) | (Value not available in abstract) |
Note: The table illustrates the type of data obtained from NBO analysis. Specific interactions and their corresponding stabilization energies are detailed in the full research paper. tandfonline.comresearchgate.net
Analysis of Charge Delocalization
Charge delocalization within 2-(2,6-Dimethylphenoxy)propan-1-amine is a critical factor influencing its electronic structure and reactivity. The molecule's architecture, featuring a substituted aromatic ring connected to a propanamine side chain via an ether linkage, provides multiple avenues for electron density distribution. The lone pair of electrons on the ether oxygen atom can be delocalized into the π-system of the 2,6-dimethylphenyl ring. This resonance effect increases the electron density on the aromatic ring, particularly at the ortho and para positions, although these are sterically hindered by the methyl groups.
Electron Density and Molecular Electrostatic Potential (MEP) Mapping
Computational methods are employed to visualize the distribution of electrons and predict the reactive behavior of this compound. These analyses provide insights into the molecule's chemical properties by mapping its electronic landscape.
Topological analysis of electron density provides a quantitative description of chemical bonding. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are powerful tools used to distinguish regions of space with high electron pair probability, such as covalent bonds, lone pairs, and atomic cores. ijasret.commdpi.com
ELF analysis allows for a chemically intuitive visualization of electron localization. wikipedia.org For this compound, an ELF analysis would reveal distinct basins of high localization (ELF values approaching 1) corresponding to the C-C, C-H, C-O, and C-N covalent bonds. wikipedia.orgresearchgate.net Furthermore, significant localization would be observed around the oxygen and nitrogen atoms, corresponding to their non-bonding lone pair electrons. researchgate.net The LOL, which is based on the gradients of localized orbitals, provides a complementary view, with high values (typically > 0.5) also highlighting regions where electron localization is dominant. mdpi.comresearchgate.net These analyses offer a faithful representation of the molecule's electronic structure, confirming the locations of shared and unshared electron pairs as predicted by classical bonding theories. wikipedia.org
The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding reaction sites. researchgate.net It visualizes the electrostatic potential on the molecule's electron density surface, indicating how a positive test charge would interact with the molecule. uni-muenchen.de Different colors on the MEP surface represent varying potential values, identifying electron-rich and electron-poor regions. researchgate.net
In an MEP map of this compound, distinct regions of negative and positive potential would be visible:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most significant negative potential would be concentrated around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons. researchgate.netekb.eg
Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The highest positive potential would be located on the hydrogen atoms of the primary amine group (-NH₂), making them the primary sites for hydrogen bonding interactions. researchgate.netekb.eg
Neutral Regions (Green): These areas, typically found over the carbon-hydrogen bonds of the aromatic ring and alkyl chain, have an intermediate potential.
This visualization provides a clear and predictive guide to the molecule's intermolecular interactions and chemical reactivity. uni-muenchen.de
Reactivity Indices and Chemical Selectivity Prediction
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various indices, allowing for the prediction of reaction selectivity.
The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.orgjoaquinbarroso.com It is used to identify the most reactive sites for different types of chemical attack. rowansci.com The function is typically condensed to atomic sites to predict regioselectivity. joaquinbarroso.com
There are three main types of Fukui functions:
f⁺(r): Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f⁺ value is the most electrophilic site. rowansci.comschrodinger.com
f⁻(r): Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f⁻ value is the most nucleophilic site. rowansci.comschrodinger.com
f⁰(r): Predicts the site for a radical attack.
For this compound, a Fukui function analysis would likely identify the nitrogen atom of the amine group as the most probable site for electrophilic attack (highest f⁻ value) due to its basicity and available lone pair. The most electrophilic sites (highest f⁺ values) would likely be associated with the acidic protons on the amine group. Such calculations are invaluable for predicting how the molecule will interact with other reagents and biological targets. researchgate.net
Chemical Hardness (η): A measure of resistance to a change in electron distribution. mdpi.com Molecules with a large HOMO-LUMO energy gap are considered "hard" and are generally less reactive and more stable. ekb.egmdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive. ekb.eg
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.
These parameters are powerful tools for characterizing the global electronic nature of this compound, allowing for comparisons of its reactivity with other related compounds.
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; related to the capacity to donate an electron. ekb.eg |
| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; related to the capacity to accept an electron. ekb.eg |
| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. ekb.eg |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons. ekb.eg |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of the electron cloud. mdpi.com |
| Chemical Softness | S | 1 / η | Indicates the ease of electron cloud deformation and higher reactivity. ekb.eg |
| Electrophilicity Index | ω | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. ekb.eg |
Spectroscopic Characterization and Elucidation
Vibrational Spectroscopy (IR and Raman)
Acquiring high-quality vibrational spectra for 2-(2,6-Dimethylphenoxy)propan-1-amine would involve standard, well-established procedures.
Infrared (IR) Spectroscopy : The IR spectrum would typically be acquired using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the potassium bromide (KBr) pellet method is common. This involves grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR) could be used, where the sample is placed directly onto a crystal (such as diamond or germanium) for analysis, requiring minimal sample preparation. The spectrum is typically recorded over the mid-infrared range of 4000–400 cm⁻¹.
Raman Spectroscopy : The Raman spectrum would be obtained using a Raman spectrometer, which involves irradiating the sample with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed. The sample can be analyzed directly in a glass vial or capillary tube as a solid or in a solution.
To complement experimental data, theoretical calculations are often performed to predict the vibrational frequencies. This is typically achieved using computational chemistry software. The process involves:
Geometry Optimization : The 3D structure of this compound is first optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).
Frequency Calculation : Following optimization, a frequency analysis is performed on the stable geometry to calculate the harmonic vibrational frequencies.
Scaling : The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with the experimental spectrum.
A comparison between the scaled theoretical frequencies and the experimental IR and Raman bands allows for a detailed and confident assignment of each observed peak to a specific molecular vibration (e.g., N-H stretching, C-O-C asymmetric stretching, or aromatic C-H bending).
Table 1: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Symmetric and asymmetric stretching of the primary amine group. Typically appears as two bands in the IR spectrum. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl and propyl groups. |
| N-H Bend | 1590 - 1650 | Scissoring vibration of the primary amine group. |
| C=C Stretch (Aromatic) | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. |
| C-H Bend (Aliphatic) | 1350 - 1470 | Bending vibrations of the aliphatic C-H bonds. |
| C-O-C Asymmetric Stretch | 1200 - 1260 | Asymmetric stretching of the aryl-alkyl ether linkage, typically a strong band in the IR spectrum. |
| C-N Stretch | 1020 - 1250 | Stretching vibration of the carbon-nitrogen bond. |
| C-O-C Symmetric Stretch | 1000 - 1100 | Symmetric stretching of the aryl-alkyl ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen and carbon atoms.
The ¹H NMR spectrum provides a map of the different types of protons in a molecule. For this compound, the spectrum would be recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The key features confirming the structure would be the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal.
Aromatic Protons : The protons on the 2,6-dimethylphenyl ring would appear in the aromatic region (typically δ 6.8–7.2 ppm). Due to symmetry, the two meta-protons and one para-proton would give rise to distinct signals.
Aliphatic Protons : The protons of the propan-1-amine chain and the methyl groups on the ring would appear in the upfield region (typically δ 1.0–4.5 ppm).
Amine Protons : The two protons of the -NH₂ group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H (meta, para) | 6.8 - 7.2 | Multiplet | 3H |
| O-CH(CH₃) | 4.0 - 4.5 | Multiplet | 1H |
| CH-CH₂-NH₂ | 2.8 - 3.2 | Multiplet | 2H |
| Ar-CH₃ | 2.2 - 2.4 | Singlet | 6H |
| NH₂ | 1.5 - 2.5 (variable) | Broad Singlet | 2H |
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. A standard spectrum is proton-decoupled, meaning each signal appears as a singlet.
Aromatic Carbons : The carbons of the benzene ring would appear in the downfield region (δ 110–160 ppm). The carbon attached to the oxygen (ipso-carbon) would be the most downfield.
Aliphatic Carbons : The carbons of the propan-1-amine chain and the two aromatic methyl groups would appear in the upfield region (δ 15–80 ppm).
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C (ipso, C-O) | 154 - 158 |
| Ar-C (ipso, C-CH₃) | 129 - 133 |
| Ar-C (para) | 127 - 130 |
| Ar-C (meta) | 123 - 126 |
| O-CH(CH₃) | 75 - 80 |
| CH-CH₂-NH₂ | 45 - 50 |
| Ar-CH₃ | 16 - 20 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The chromophore—the part of the molecule responsible for light absorption—in this compound is the substituted benzene ring.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption bands characteristic of a substituted aromatic system. These bands arise from π → π* transitions within the benzene ring. The presence of the ether and alkyl substituents on the ring would cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzene. One would expect to observe a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) with fine structure around 260-280 nm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules, which provides information about the molecular weight and structure of a compound.
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process leads to the formation of a molecular ion (M+) and extensive fragmentation, which generates a characteristic mass spectrum that can be used as a "molecular fingerprint" for identification.
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex matrices such as biological fluids. Several HPLC-MS/MS methods have been developed for the analysis of this compound, often in the context of therapeutic drug monitoring or pharmacokinetic studies. researchgate.netnih.govnih.gov
These methods typically involve a sample preparation step, such as protein precipitation with acetonitrile (B52724), followed by chromatographic separation and mass spectrometric detection. nih.gov The analysis is commonly performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. nih.govforensicrti.org In MRM, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest.
For the analysis of mexiletine (B70256), methods have been established with a linear calibration curve over a concentration range of 0.02-10 µg/mL in blood, with a detection limit of 0.01 µg/mL. nih.gov The intra-day and inter-day precision of these methods are typically characterized by relative standard deviations under 10% and 15%, respectively. nih.gov Enantioselective determination of mexiletine and its metabolites in rat plasma has also been achieved using LC-MS/MS, with quantification limits as low as 0.5 ng/mL for mexiletine enantiomers. nih.gov
Table 3: Example of HPLC-MS/MS Method Parameters for this compound (Mexiletine) Analysis in Blood
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatography | Allure PFP Propyl column |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 0.02-10 µg/mL |
| Detection Limit | 0.01 µg/mL |
| Internal Standard | Naloxone |
Chemical Reactivity and Derivatization Strategies
General Reaction Classes
Oxidation Reactions and Products
2-(2,6-Dimethylphenoxy)propan-1-amine, commonly known as mexiletine (B70256), undergoes several oxidative transformations, primarily through metabolic processes in the liver and via chemical or photochemical degradation. nih.govnih.govnih.gov The oxidation reactions can be broadly categorized into two types: oxidative cyclization and side-chain oxidation. nih.gov
One major pathway involves enzymatic reactions catalyzed by cytochrome P450 isoenzymes, particularly CYP2D6 and CYP1A2. nih.govnih.govpharmgkb.org These reactions lead to the formation of several key metabolites. The primary oxidative products are p-hydroxymexiletine (PHM) and hydroxymethylmexiletine (HMM), resulting from aromatic hydroxylation and oxidation of one of the aromatic methyl groups, respectively. nih.govnih.gov Another significant metabolite is N-hydroxymexiletine, formed through N-oxidation, a reaction linked to the CYP1A2 enzyme. nih.govpharmgkb.org
Under exposure to light and oxidizing agents, the compound can also undergo an oxidative cyclization reaction, yielding an oxazepine derivative. nih.govresearchgate.net Side-chain oxidation can also occur, leading to other degradation products. nih.gov
A summary of the major oxidation products is presented in the table below.
| Product Name | Type of Oxidation | Notes |
| p-Hydroxymexiletine (PHM) | Aromatic Hydroxylation | A major metabolite formed via CYP2D6. nih.govnih.gov |
| Hydroxymethylmexiletine (HMM) | Methyl Group Oxidation | A major metabolite formed via CYP2D6. nih.govnih.gov |
| m-Hydroxymexiletine | Aromatic Hydroxylation | A known metabolite. nih.gov |
| N-Hydroxymexiletine | N-Oxidation | Formation is associated with the CYP1A2 enzyme. nih.gov |
| Oxazepine derivative | Oxidative Cyclization | Formed via photochemical or chemical oxidation. nih.gov |
Reduction Reactions and Product Formation
Reduction reactions are primarily relevant in the synthesis of this compound rather than its degradation or metabolism. A common synthetic route involves the creation of an oxime intermediate, which is then reduced to form the primary amine group of the final compound.
Specifically, 1-(2,6-dimethylphenoxy)-2-propanone is reacted with hydroxylamine (B1172632) to form 1-(2,6-dimethylphenoxy)-2-propane oxime. quickcompany.inchemicalbook.com This oxime is subsequently reduced to yield this compound. quickcompany.inchemicalbook.com This reduction step is a critical part of the synthesis, converting the C=N double bond of the oxime into the C-N single bond of the amine.
Commonly used reducing agents for this transformation include:
Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, is a frequently employed method for this reduction. quickcompany.inchemicalbook.compatsnap.com
Chemical Hydrides: Reagents like sodium cyanoborohydride can also be used to effect the reduction of the oxime to the amine. chemicalbook.com
The general reaction is as follows: 1-(2,6-dimethylphenoxy)-2-propane oxime → this compound
Nucleophilic Substitution Processes
Nucleophilic substitution reactions are fundamental to the synthesis of the this compound structure, particularly for the formation of the characteristic ether linkage. In these processes, the oxygen atom of a phenoxide acts as a nucleophile.
A prevalent synthetic strategy involves the reaction of 2,6-dimethylphenol (B121312) with a molecule containing a suitable leaving group. For example, 2,6-dimethylphenol (or its corresponding sodium salt) can be reacted with chloroacetone (B47974) in a nucleophilic substitution reaction to form the intermediate 1-(2,6-dimethylphenoxy)-2-propanone. quickcompany.inchemicalbook.comgoogle.com
Another approach involves the nucleophilic substitution on an aziridine (B145994) derivative. The synthesis of specific stereoisomers can be achieved through the reaction of 2,6-dimethylphenol with (sulfonyloxymethyl)aziridines. scispace.com This method allows for controlled formation of the desired enantiomer, such as (R)-mexiletine, which has shown higher antiarrhythmic activity. scispace.com The reaction pathway can be influenced by the stereochemistry of the substrates and the nature of the leaving group. scispace.com
Formation of Acid Addition Salts (e.g., Hydrochloride)
As a primary amine, this compound is basic and readily reacts with acids to form stable, crystalline acid addition salts. The most common salt form is the hydrochloride, which enhances the compound's solubility in water and improves its handling characteristics for pharmaceutical applications. patsnap.comgoogle.com
The formation of the hydrochloride salt is typically the final step in the synthesis process. It is achieved by treating the free base form of this compound with hydrochloric acid. quickcompany.inchemicalbook.com The reaction is usually carried out in a suitable organic solvent, such as methanol (B129727), ethanol (B145695), or ether. quickcompany.inchemicalbook.com
The general procedure involves:
Dissolving the purified free base in an appropriate solvent (e.g., methanol). quickcompany.in
Adding a solution of hydrochloric acid (e.g., methanolic HCl or gaseous HCl) to the mixture, often at a controlled temperature. quickcompany.inchemicalbook.com
The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. quickcompany.in
The resulting solid is then isolated by filtration, washed with a cold solvent (like acetone) to remove impurities, and dried under vacuum. quickcompany.in
This process yields this compound hydrochloride as a white or off-white crystalline powder. patsnap.com
Derivatization for Analytical Applications
Pre-column Derivatization for HPLC Detection and Separation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound in biological fluids and pharmaceutical formulations. researchgate.net However, the native molecule lacks a strong chromophore or fluorophore, making it difficult to detect with high sensitivity using common UV-Vis or fluorescence detectors. researchgate.net
To overcome this limitation, pre-column derivatization is employed. This strategy involves reacting the amine group of the molecule with a labeling reagent before injecting the sample into the HPLC system. researchgate.netthermofisher.com The derivatizing agent attaches a chemical moiety to the analyte that has strong UV absorbance or fluorescence properties, thereby significantly enhancing detection sensitivity and selectivity. thermofisher.com This process also often converts the small, polar analyte into a larger, more hydrophobic compound, which can improve its retention and separation on reversed-phase HPLC columns.
Several reagents have been successfully used for the pre-column derivatization of this primary amine.
| Derivatizing Reagent | Detection Method | Notes |
| o-Phthalaldehyde (B127526) (OPA) | Fluorescence | Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov |
| Fluram (Fluorescamine) | Fluorescence | Reacts with primary amines to form fluorescent pyrrolinone products. nih.gov |
| 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) | UV-Vis / Fluorescence | Reacts with primary and secondary amines to produce intensely colored and fluorescent derivatives. researchgate.netmdpi.com |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | A common reagent for derivatizing both primary and secondary amines. thermofisher.comcreative-proteomics.com |
The choice of derivatizing agent depends on the specific requirements of the analytical method, including desired sensitivity, sample matrix, and available instrumentation. eurekaselect.combenthamdirect.com The automation of this pre-column derivatization process can reduce manual errors and improve the reproducibility of the analysis. thermofisher.com
Chiral Derivatization for Enantiomeric Separation and Kinetic Resolution
The compound this compound contains a stereogenic center, meaning it exists as a pair of enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and analysis crucial. Chiral derivatization is a common strategy to separate enantiomers using non-chiral chromatographic techniques. This process involves reacting the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by methods like High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.com
Common chiral derivatizing agents for primary amines include o-phthaldialdehyde (OPA) used with chiral thiols (e.g., N-acetyl-L-cysteine), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). researchgate.netnih.govjuniperpublishers.com The reaction of the racemic amine with a single enantiomer of a CDA produces two diastereomeric products that can be resolved on a standard achiral stationary phase. researchgate.net
Another powerful technique for obtaining enantiomerically pure forms of the compound is through the kinetic resolution of its synthetic intermediates. mdpi.com Kinetic resolution separates enantiomers in a racemic mixture by reacting them with a chiral catalyst or reagent, where one enantiomer reacts faster than the other. Lipase-catalyzed hydrolysis is a well-established method for this purpose. mdpi.com
For instance, the kinetic resolution of the racemic intermediate rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297) has been achieved through lipase-catalyzed hydrolysis. mdpi.com In a notable study, various lipases were screened, with lipase (B570770) from Pseudomonas fluorescens and Thermomyces lanuginosus lipase (TLL) showing high efficiency. mdpi.com This enzymatic hydrolysis selectively acts on one enantiomer, allowing for the separation of an enantiomerically enriched alcohol and the unreacted acetate. mdpi.com Under optimized conditions, this method yielded both the (R)-1-(2,6-dimethylphenoxy)propan-2-ol and the remaining (S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate with an enantiomeric excess (ee) greater than 99%. mdpi.com
A more traditional method for resolving the final racemic amine involves classical resolution by forming diastereomeric salts. This is achieved by reacting the racemic amine with an optically active acid, such as D-3-bromocamphor-8-sulfonic acid or dibenzoyl-D-tartaric acid. google.com The resulting diastereomeric salts can then be separated by fractional crystallization.
| Method | Principle | Example Reagent/Catalyst | Outcome |
|---|---|---|---|
| Chiral Derivatization | Conversion of enantiomers into diastereomers with different physical properties. | Marfey's Reagent, OPA/N-acetyl-L-cysteine | Separable diastereomers for analysis by achiral chromatography. researchgate.netjuniperpublishers.com |
| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture catalyzed by an enzyme (e.g., lipase). mdpi.com | Lipase from Pseudomonas fluorescens | Separation of enantiomerically pure intermediates, such as (R)-alcohol and (S)-acetate (>99% ee). mdpi.com |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent. google.com | Dibenzoyl-D-tartaric acid | Separation of salts via fractional crystallization. google.com |
Conditions for Derivatization Reaction Optimization
The success of a derivatization reaction for chiral separation depends heavily on the reaction conditions. Optimization of these parameters is essential to ensure a complete and rapid reaction, avoid the formation of byproducts, and achieve high yields. nih.gov Key factors that influence the derivatization of primary amines include pH, reagent concentration, temperature, and reaction time. nih.gov
pH: The pH of the reaction medium is critical. For many derivatization reactions of amines, an alkaline medium is required to ensure the amine is in its nucleophilic free base form. nih.gov For example, reactions using dansyl chloride or benzoyl chloride often require a stable pH of around 10 to 11.5 for optimal recovery and reaction efficiency. nih.gov
Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion. The optimal amount must be determined experimentally, as a large excess can sometimes interfere with subsequent chromatographic analysis. nih.gov
Temperature and Time: Derivatization reactions can be performed at ambient temperature, though some may require heating to increase the reaction rate. nih.gov For example, a reaction with (R)-BiAC (biaryl axially chiral tag) is conducted at 55 °C for 10 minutes. nih.gov The reaction time must be sufficient for the derivatization to be complete; common times range from a few minutes to several hours depending on the specific reagents and conditions. nih.govnih.gov
Solvent and Mixing: The choice of solvent is important to ensure all reactants are soluble. Often, a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile (B52724) is used. nih.gov Effective mixing is also necessary to ensure homogeneity and facilitate the reaction, which helps to avoid split peaks or other interferences during analysis. nih.gov
| Parameter | Importance | Typical Conditions |
|---|---|---|
| pH | Ensures the amine is in its reactive, unprotonated form. nih.gov | Alkaline conditions (pH 9-11.5) are common. nih.gov |
| Reagent Concentration | Drives the reaction to completion. nih.gov | A molar excess of the derivatizing agent is typically used. nih.gov |
| Temperature | Affects the rate of the reaction. | Can range from room temperature to elevated temperatures (e.g., 55-60 °C). nih.gov |
| Reaction Time | Ensures the reaction is complete. | Varies from <2 minutes to several hours. nih.gov |
| Solvent | Maintains solubility of reactants. | Aqueous buffers, often with organic co-solvents (methanol, acetonitrile). nih.gov |
Reaction Intermediates and Product Isolation
Characterization of Key Synthetic Intermediates
The synthesis of this compound typically proceeds through several key intermediates. A common synthetic route involves the reaction of the sodium salt of 2,6-dimethylphenol with chloroacetone to form the ketone intermediate, 1-(2,6-dimethylphenoxy)-2-propanone. chemicalbook.com This ketone is a crucial precursor to the final amine.
The ketone intermediate can then be converted into an oxime, 1-(2,6-dimethylphenoxy)-2-propanone oxime, by reacting it with hydroxylamine. google.comchemicalbook.com This oxime is another key intermediate that can be characterized by its physical properties, such as melting point, and spectroscopic data. The final step involves the reduction of the oxime group to an amine. chemicalbook.com
Alternatively, the ketone intermediate can undergo reductive amination. In this process, the ketone reacts with a source of ammonia (B1221849), such as ammonium (B1175870) acetate, in the presence of a reducing agent like sodium cyanoborohydride, to directly form the target primary amine. chemicalbook.com
| Intermediate Name | Structure | Role in Synthesis |
|---|---|---|
| 1-(2,6-Dimethylphenoxy)-2-propanone | ![]() | Ketone precursor formed from 2,6-dimethylphenol and chloroacetone. chemicalbook.com |
| 1-(2,6-Dimethylphenoxy)-2-propanone oxime | ![]() | Formed from the ketone and hydroxylamine; undergoes reduction to the final amine. google.comchemicalbook.com |
| 1-(2,6-Dimethylphenoxy)propan-2-ol | ![]() | Chiral alcohol intermediate used in enantioselective synthesis routes. mdpi.com |
Purification Techniques for Final Compound and Intermediates
Purification of the final product and its synthetic intermediates is essential to remove unreacted starting materials, reagents, and byproducts. A combination of techniques is often employed to achieve the desired purity.
Extraction: Acid-base extraction is a common method for purifying the final amine. After the synthesis, the reaction mixture can be acidified to protonate the amine, making it water-soluble and allowing for the removal of non-basic impurities with an organic solvent. The aqueous layer is then made alkaline to deprotonate the amine, which can then be extracted into an organic solvent like ethyl acetate. chemicalbook.com The combined organic phases are dried, and the solvent is evaporated to yield the purified amine, often as an oil. chemicalbook.com
Crystallization/Precipitation: The final amine can be converted into a salt, such as a hydrochloride salt, to facilitate purification by crystallization or precipitation. google.com By acidifying an ethereal solution of the free base with ethereal hydrochloric acid, the hydrochloride salt precipitates as a white crystalline solid. This solid can then be collected by filtration, washed with a solvent like ether, and dried. google.com
Chromatography: Flash column chromatography using silica (B1680970) gel is a standard and versatile technique for the purification of synthetic intermediates and the final product. scispace.com This method separates compounds based on their polarity, allowing for the isolation of the desired compound from impurities. The choice of solvent system (eluent) is critical for achieving good separation.
| Technique | Description | Application Stage |
|---|---|---|
| Acid-Base Extraction | Separates the basic amine product from neutral or acidic impurities based on solubility changes with pH. chemicalbook.com | Final product isolation. |
| Crystallization/Precipitation | Purifies the product by forming a crystalline solid salt (e.g., hydrochloride) from a solution. google.com | Final product isolation. |
| Flash Chromatography | Separates compounds based on polarity using a silica gel column and a solvent eluent. scispace.com | Intermediates and final product. |
| Filtration | Used to collect solid products after precipitation or crystallization. google.com | Final product isolation. |
Analytical Method Development for Characterization and Quantification
Chromatographic Methodologies
Chromatography is a cornerstone for the analytical assessment of 2-(2,6-Dimethylphenoxy)propan-1-amine, providing powerful separation capabilities for both the primary compound and its potential impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prevalently used techniques.
High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted method for the determination of this compound. researchgate.netnih.gov Isocratic, reversed-phase HPLC (RP-HPLC) methods are commonly developed for assay and impurity quantification due to their precision and reliability. researchgate.netchromatographyonline.com These methods can effectively separate the main compound from its related substances and degradation products.
Several validated HPLC methods have been established for the analysis of this compound in pharmaceutical dosage forms like capsules. researchgate.netresearchgate.net For instance, one method achieved separation on a 5 µm LiChrospher 60, RP-Select B column with UV detection at 262 nm, demonstrating linearity in a concentration range of 50–300 µg/mL. researchgate.net Another sensitive HPLC method involves pre-column derivatization with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), followed by UV-Vis absorbance detection at 458 nm. researchgate.netnih.gov This derivatization enhances detectability, allowing for quantification in the linear range of 0.2-2.0 µg/mL. researchgate.netnih.gov The United States Pharmacopeia (USP) monograph for the hydrochloride salt of the compound outlines an official HPLC method for assay and chromatographic purity, specifying a column with L1 packing and detection at 254 nm. pharmacopeia.cn
| Parameter | Method 1 | Method 2 (with Derivatization) | Method 3 (USP) |
|---|---|---|---|
| Stationary Phase (Column) | 5 µm LiChrospher 60, RP-Select B (250·4 mm ID) researchgate.net | Phenomenex-C18 (Aqua, 150mm x 4.6mm i.d., 5µm) researchgate.netnih.gov | 10-µm packing L1 (3.9-mm × 30-cm) pharmacopeia.cn |
| Mobile Phase | Buffer–acetonitrile (B52724) (60:42, v/v) researchgate.net | Acetonitrile and water (80:20, v/v) researchgate.netnih.gov | Methanol (B129727) and Sodium acetate (B1210297) buffer solution (600:400) pharmacopeia.cn |
| Flow Rate | 1.2 mL/min researchgate.net | 1.0 mL/min researchgate.netnih.gov | ~1 mL/min pharmacopeia.cn |
| Detection Wavelength | 262 nm researchgate.net | 458 nm researchgate.netnih.gov | 254 nm pharmacopeia.cn |
| Linear Range | 50–300 µg/mL researchgate.net | 0.2–2.0 µg/mL researchgate.netnih.gov | Not specified |
Gas Chromatography (GC) is a valuable technique for the analysis of this compound, particularly for the quantification of volatile organic impurities and residual solvents that may be present from the manufacturing process. ptfarm.plbibliotekanauki.plresearchgate.net GC methods coupled with a Flame Ionization Detector (GC-FID) have been developed and validated for the rapid determination of the compound in pharmaceutical preparations. globalresearchonline.netresearchgate.net One such method utilizes an HP-5 capillary column, achieving separation in approximately 5 minutes with a linear response in the concentration range of 2.0-14 μg/mL. globalresearchonline.netresearchgate.net
For quantitative analysis of the drug itself, GC can also be employed, often involving a derivatization step to improve the chromatographic properties of the amine. researchgate.netnih.gov A GC-MS method, for instance, uses N-Methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) for derivatization, with the calibration curve being linear in the 0.5–5 μg/mL range. researchgate.net Another GC method uses a nitrogen-selective detector for enhanced sensitivity and selectivity for the nitrogen-containing analyte. nih.gov The use of specialized columns, such as volatile amine columns, is crucial for achieving good peak shape and resolution for these basic compounds. ccsknowledge.com
| Parameter | Method 1 (GC-FID) | Method 2 (GC-MS with Derivatization) |
|---|---|---|
| Stationary Phase (Column) | HP-5 capillary column (30 m x 0.320 mm, 0.25µm) globalresearchonline.netresearchgate.net | Not specified researchgate.net |
| Carrier Gas | Nitrogen at 2 mL/min globalresearchonline.netresearchgate.net | Not specified researchgate.net |
| Detector | Flame Ionization Detector (FID) globalresearchonline.netresearchgate.net | Mass Spectrometer (MS) researchgate.net |
| Temperature Program | Initial 150°C (1 min), ramp to 180°C, ramp to 300°C (1.5 min) globalresearchonline.netresearchgate.net | Not specified researchgate.net |
| Linear Range | 2.0–14 µg/mL globalresearchonline.netresearchgate.net | 0.5–5 µg/mL researchgate.net |
The success of chromatographic separations hinges on the careful selection and optimization of the mobile and stationary phases. phenomenex.comrjptonline.org For the HPLC analysis of this compound, reversed-phase chromatography is the dominant mode. chromatographyonline.com
Stationary Phases: C8 and C18 (L7 and L1 packing, respectively) are the most common stationary phases used. pharmacopeia.cnresearchgate.net These hydrophobic phases provide retention based on the interaction with the nonpolar portion of the analyte molecule. chromatographyonline.com The choice between C8 and C18 can influence the retention time and selectivity between the analyte and its impurities. researchgate.net For the analysis of this basic compound, modern columns with high-purity silica (B1680970) and effective end-capping are preferred to minimize peak tailing caused by interactions with residual silanol (B1196071) groups. chromatographyonline.com
Mobile Phases: The mobile phase in reversed-phase HPLC typically consists of an aqueous component (often with a buffer) and an organic modifier like acetonitrile or methanol. phenomenex.com The composition is critical for controlling retention and selectivity. phenomenex.com For this compound, acidic pH conditions are often employed. For example, a mobile phase of 50 mM Na2HPO4 and acetonitrile (60:40), adjusted to pH 2.4, has been used with a C8 column. researchgate.net The USP method specifies a mixture of methanol and a sodium acetate buffer solution. pharmacopeia.cn Adjusting the pH is crucial as it controls the ionization state of the primary amine, which significantly affects its retention characteristics. phenomenex.com
| Chromatography Type | Optimized Stationary Phase | Optimized Mobile Phase / Carrier Gas | Rationale / Outcome |
|---|---|---|---|
| HPLC | RP-C8 researchgate.net | 50 mM Na2HPO4–acetonitrile (60 + 40), adjusted to pH 2.4 researchgate.net | Provides effective separation of the compound and its key related substance, 2,6-dimethylphenol (B121312). researchgate.net |
| HPLC | Phenomenex-C18 (Aqua) researchgate.netnih.gov | Acetonitrile and water (80:20, v/v) researchgate.netnih.gov | Achieves high specificity and sensitivity for the derivatized analyte with a short run-time. nih.gov |
| GC | HP-5 (5% phenyl / 95% dimethylpolysiloxane) globalresearchonline.net | Nitrogen globalresearchonline.net | Suitable for the analysis of the polar amine, providing rapid separation in pharmaceutical preparations. globalresearchonline.net |
Spectrophotometric Quantification Methods
Spectrophotometric methods offer a simpler and more rapid alternative to chromatography for the quantification of this compound, particularly for quality control in pharmaceutical formulations where the analyte is the major component.
Classical UV-Spectrophotometry can be used for the determination of this compound. However, direct UV measurement can lack specificity. To overcome this, methods based on the formation of colored complexes have been developed. One such method involves the formation of an ion-pair complex between the amine group of the drug and an acidic dye like bromothymol blue. researchgate.net The resulting colored complex can be extracted into an organic solvent, such as dichloromethane, and quantified spectrophotometrically at its wavelength of maximum absorbance (λmax = 408 nm). researchgate.net This method demonstrated linearity over a concentration range of 1.08–10.8 µg/mL.
Another approach is based on the formation of a charge-transfer complex. A method has been described where the primary amine of the molecule (as an n-donor) reacts with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (as a π-acceptor) in chloroform (B151607). actapharmsci.com This interaction produces a stable, colored complex that can be measured at 480 nm, with a linear range of 2-13 µg/mL. actapharmsci.com
| Method Type | Reagent | Detection Wavelength (λmax) | Linear Range |
|---|---|---|---|
| Ion-Pair Complexation | Bromothymol Blue researchgate.net | 408 nm researchgate.net | 1.08–10.8 µg/mL |
| Charge-Transfer Complexation | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) actapharmsci.com | 480 nm actapharmsci.com | 2–13 µg/mL actapharmsci.com |
Derivative UV-spectrophotometry is an advanced technique used to enhance the resolution of overlapping spectral bands and eliminate background interference, thereby improving the sensitivity and specificity of the analysis. nih.govresearchgate.net For this compound, first- and second-order derivative methods have been developed and validated. nih.gov
These methods utilize "peak-zero" and "peak-peak" measurement techniques on the derivative spectrum. This approach allows for more accurate quantification in the presence of interfering excipients or other UV-absorbing species. A validated first-order derivative UV-spectrophotometric method demonstrated a linear correlation (r > 0.9999) for the compound in the concentration range of 50-100 µg/mL. nih.gov The method was found to be accurate, with a mean recovery of about 100%, and precise, with a relative standard deviation (RSD) of around 1%. nih.gov This makes derivative spectrophotometry a powerful tool for the selective determination of the drug in both pure and dosage forms without the need for complex separation steps. nih.gov
| Derivative Order | Measurement Technique | Linear Range | Correlation Coefficient (r) | Precision (RSD) |
|---|---|---|---|---|
| First-Order nih.gov | "Peak-zero" and "peak-peak" nih.gov | 50–100 µg/mL nih.gov | > 0.9999 nih.gov | ~1% nih.gov |
Spectrofluorometric Detection after Derivatization
For the quantification of primary amines such as this compound, which may lack a native chromophore for straightforward spectrophotometric detection, spectrofluorometry following derivatization offers a highly sensitive and selective alternative. A commonly employed derivatizing agent for primary amines is o-phthalaldehyde (B127526) (OPA).
The reaction between o-phthalaldehyde and a primary amine, in the presence of a thiol co-reagent (e.g., 2-mercaptoethanol), results in the formation of a highly fluorescent isoindole derivative. This reaction is rapid and proceeds under mild conditions. The resulting fluorescent product can be excited at a specific wavelength, and the emitted fluorescence is measured at a higher wavelength. The intensity of the emitted light is directly proportional to the concentration of the amine, allowing for precise quantification.
The selection of excitation and emission wavelengths is critical for maximizing sensitivity and minimizing interference from other components in the sample matrix. The specificity of the method is enhanced by the fact that only primary amines readily react with OPA under these conditions.
Table 1: Spectrofluorometric Detection Parameters
| Parameter | Description |
|---|---|
| Derivatizing Agent | o-phthalaldehyde (OPA) |
| Co-reagent | Thiol (e.g., 2-mercaptoethanol) |
| Product | Fluorescent isoindole derivative |
| Detection Principle | Measurement of emitted fluorescence intensity |
| Advantages | High sensitivity, high selectivity for primary amines |
Method Validation Parameters
The validation of an analytical method ensures that it is suitable for its intended purpose. The key validation parameters are discussed below in the context of analyzing this compound.
Accuracy is the measure of the closeness of the analytical results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. For impurity quantification, accuracy is evaluated at multiple concentration levels.
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision. For impurity analysis, the LOQ is a critical parameter.
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
|---|---|
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0% |
| Intermediate Precision: ≤ 3.0% | |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
Selectivity (or specificity) is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, a stability-indicating method should be able to separate it from its parent drug, mexiletine (B70256), and other related impurities. This is often achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), where the analyte peak is well-resolved from other peaks.
Stability assessment of the analyte in solution is also a crucial part of method validation. This involves analyzing the prepared sample solutions at various time intervals to determine the duration for which they remain stable without significant degradation under specified storage conditions (e.g., room temperature, refrigerated). This ensures the reliability of the analytical results over the time course of the analysis. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in developing and validating stability-indicating methods. ajpsonline.comdphen1.comnih.gov
Impurity Profiling and Reference Standard Applications
This compound is recognized as a process impurity of the antiarrhythmic drug Mexiletine, and it is designated as Mexiletine Impurity D in some pharmacopeias. pharmaffiliates.com The comprehensive profiling of impurities in a drug substance is a critical aspect of quality control. Other potential impurities and related substances associated with Mexiletine include:
Mexiletine EP Impurity A (2,6-Dimethylphenol)
Mexiletine EP Impurity B (1-(2,6-Dimethylphenoxy)propan-2-one)
Mexiletine EP Impurity C (1,1'-[(3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4,4'-diyl)bis(oxy)]bis(propan-2-amine))
Mexiletine Cyclic Imine Impurity pharmaffiliates.com
The identification and characterization of these impurities are typically achieved using a combination of analytical techniques, including HPLC coupled with mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.
A well-characterized chemical reference standard of this compound is essential for the accurate quantification of this impurity in drug substance and product batches. klivon.comklivon.com This reference standard is used for several critical purposes:
Method Development and Validation: To develop and validate analytical methods for its quantification, including establishing parameters like accuracy, precision, and linearity.
Identification: As a marker for peak identification in chromatographic analyses.
Quantification: To prepare calibration standards for the accurate determination of the impurity level in routine quality control testing.
The availability of a high-purity, well-characterized reference standard from various commercial suppliers ensures the consistency and reliability of analytical results across different laboratories and manufacturing sites. klivon.comklivon.com
Chemical Applications and Intermediate Utility
Building Block in Organic Synthesis
As a versatile building block, 2-(2,6-dimethylphenoxy)propan-1-amine offers a reactive primary amine group and a stable phenoxy-propane backbone, making it a key component in the construction of more elaborate molecules.
The primary utility of this compound in organic synthesis is as a precursor to a range of more complex molecules. A significant area of its application is in the development of pharmacologically active compounds. For instance, it is a known structural analog of the antiarrhythmic drug Mexiletine (B70256) and is used in the synthesis of various other Mexiletine analogs. nih.govnih.govbenthamdirect.com Researchers have utilized this compound to create new molecules with potentially enhanced therapeutic properties and reduced side effects compared to the parent drug. probiologists.com The synthesis of these analogs often involves modifications to the amine group or other parts of the molecule, demonstrating the compound's role as a starting point for chemical exploration. unifi.it
Beyond its role in pharmaceutical research, this compound can be employed in the synthesis of specialty chemicals. These are compounds produced for specific applications, and the unique structure of this amine makes it a candidate for creating molecules with tailored properties. While detailed public-domain examples of its use in non-pharmaceutical specialty chemicals are limited, its chemical handles—the aromatic ring, ether linkage, and primary amine—provide multiple points for modification, suggesting its potential in creating a diverse array of chemical entities.
Intermediate in the Synthesis of Structurally Related Compounds
The structural framework of this compound makes it an ideal intermediate for generating libraries of related compounds for scientific investigation.
The development of new therapeutic agents often relies on the systematic modification of a lead compound to explore structure-activity relationships (SAR). This compound is instrumental in this process, particularly in the design and preparation of Mexiletine analogs. nih.govbenthamdirect.com By serving as a core structure, it allows chemists to introduce various functional groups and observe the resulting changes in biological activity. nih.govunifi.it This approach has led to the creation of analogs with altered potency and selectivity, highlighting the compound's importance in medicinal chemistry for the iterative process of drug discovery. probiologists.com
Analytical Chemistry Standards
In the realm of analytical chemistry, the purity and identity of substances are paramount. This compound plays a crucial role in ensuring the quality of pharmaceutical products.
This compound is available as a certified analytical reference standard, often classified as an impurity of Mexiletine Hydrochloride. lgcstandards.compharmaffiliates.com In this capacity, it is used for the validation of analytical methods, such as high-performance liquid chromatography (HPLC), to ensure they are accurate, precise, and specific for detecting and quantifying this particular compound. synzeal.com By using a well-characterized reference standard, laboratories can establish traceability and ensure that their analytical results are reliable and reproducible, which is a critical requirement in the pharmaceutical industry for quality control and regulatory compliance. lgcstandards.comlgcstandards.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2,6-dimethylphenoxy)propan-1-amine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically begins with alkylation of 2,6-dimethylphenol using a halogenated propane derivative (e.g., 1-bromo-2-methylpropane) in the presence of a base like potassium carbonate. Subsequent amination steps introduce the primary amine group. Critical optimization parameters include reaction temperature (60–80°C), solvent selection (e.g., DMF or THF), and purification via silica gel chromatography (ethyl acetate/hexane gradient). Yield improvements are achieved by controlling stoichiometry and using catalytic KI .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 2.8–3.2 ppm for amine protons) and 13C NMR confirm structural integrity.
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., m/z 179.26 for [M+H]+).
- HPLC-UV : Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 60:40 v/v) and detection at 254 nm assess purity (>98%). Relative retention times and response factors aid impurity identification .
Q. How can researchers ensure the stability of this compound during storage and experimental procedures?
- Methodological Answer : Store in amber glass vials under inert gas (N2/Ar) at –20°C to prevent oxidation and hydrolysis. Stabilizers like butylated hydroxytoluene (BHT) mitigate free radical degradation. Monitor stability via accelerated testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., hydroxylated derivatives) .
Advanced Research Questions
Q. What strategies are recommended for resolving enantiomers of this compound and analyzing their pharmacological profiles?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak AD-H columns with hexane/isopropanol (90:10 v/v) to separate enantiomers. Retention times (e.g., 8.2 min for (R)-enantiomer vs. 10.5 min for (S)-enantiomer) are compared to chiral standards.
- Pharmacological Assays : Electrophysiological studies (e.g., patch-clamp on Nav1.5 sodium channels) quantify enantiomer-specific inhibition (IC50 values). Synergy with computational docking (AutoDock Vina) predicts binding modes to ion channels .
Q. What are the primary oxidative degradation pathways of this compound under accelerated stability testing conditions?
- Methodological Answer : Degradation under Fenton reaction conditions (Fe²+/H2O2) produces hydroxylated metabolites at the para position of the aromatic ring. LC-MS/MS identifies major products (e.g., m/z 195.08 for hydroxylated derivative). Kinetic modeling (second-order rate constants, k ≈ 1.2 × 10³ M⁻¹s⁻¹) quantifies degradation rates under varying pH (3–9) .
Q. How can researchers develop validated HPLC-UV methods for quantifying this compound in complex biological matrices?
- Methodological Answer :
- Mobile Phase Optimization : Phosphate buffer (pH 3.0)/acetonitrile (70:30 v/v) with 0.1% trifluoroacetic acid enhances peak symmetry.
- Validation Parameters :
- Linearity: R² > 0.999 over 0.1–100 µg/mL.
- LOD/LOQ: 0.05 µg/mL and 0.1 µg/mL, respectively.
- Recovery: >95% in plasma via protein precipitation (acetonitrile). Internal standards (e.g., deuterated mexiletine) correct matrix effects .
Q. What computational modeling approaches predict the binding interactions between this compound and cardiac sodium channels?
- Methodological Answer :
- Molecular Docking : Use Nav1.5 cryo-EM structures (PDB: 6UZ3) to model ligand-channel interactions. Key residues (e.g., Phe1760, Tyr1767) form π-π stacking with the aromatic ring.
- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD < 2 Å).
- QSAR Models : Hammett substituent constants correlate electron-donating groups (e.g., methyl) with increased sodium channel blockade .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



